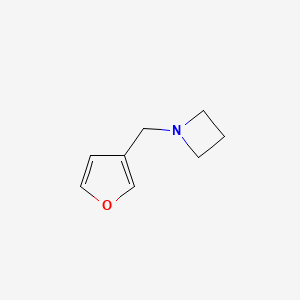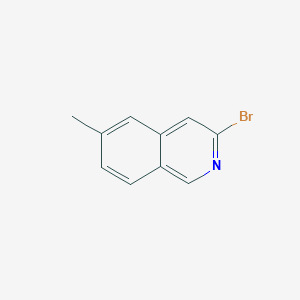
1-(Furan-3-ylmethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-3-ylmethyl)azetidine is a compound that features a four-membered azetidine ring attached to a furan ring via a methylene bridge. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. The furan ring, a five-membered aromatic heterocycle containing oxygen, adds further complexity and potential for diverse chemical interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Furan-3-ylmethyl)azetidine can be synthesized through various methods. . This method is efficient for constructing functionalized azetidines. Another method involves radical strain-release photocatalysis, where azabicyclo[1.1.0]butanes react with sulfonyl imines under photocatalytic conditions .
Industrial Production Methods: These include the use of metalated azetidines, practical C(sp3)–H functionalization, and the application of azetidines in polymer synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Furan-3-ylmethyl)azetidine undergoes various chemical reactions due to the ring strain in the azetidine ring and the reactivity of the furan ring. Common reactions include:
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The azetidine ring can be reduced to form more stable amines.
Substitution: Both the furan and azetidine rings can participate in substitution reactions, often facilitated by the presence of electron-donating or withdrawing groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced nitrogen-containing compounds.
Substitution: Various substituted azetidines and furans.
Aplicaciones Científicas De Investigación
1-(Furan-3-ylmethyl)azetidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Furan-3-ylmethyl)azetidine is largely influenced by the ring strain in the azetidine ring and the aromaticity of the furan ring. The ring strain facilitates reactions that involve ring-opening or functionalization of the azetidine ring. The furan ring can participate in π-π interactions and other aromatic interactions, making it a versatile scaffold for various applications .
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Oxetanes: Four-membered oxygen-containing rings with similar ring strain but different chemical properties.
Uniqueness: 1-(Furan-3-ylmethyl)azetidine is unique due to the combination of the azetidine and furan rings, which imparts a balance of ring strain and aromatic stability.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-(furan-3-ylmethyl)azetidine |
InChI |
InChI=1S/C8H11NO/c1-3-9(4-1)6-8-2-5-10-7-8/h2,5,7H,1,3-4,6H2 |
Clave InChI |
AWMGLTNFIZPHKX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan](/img/structure/B13682302.png)
![3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13682315.png)



![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)

![Benzo[h]quinolin-2(1H)-one](/img/structure/B13682349.png)





